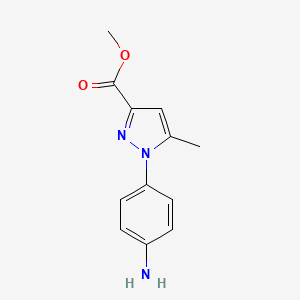

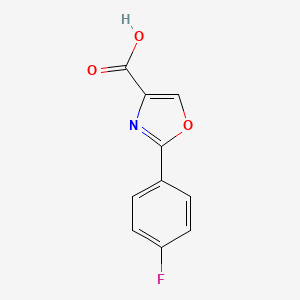

1-(4-氨基苯基)-5-甲基-1H-吡唑-3-羧酸甲酯

描述

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity .科学研究应用

结构和光谱研究

- 研究重点是相关的吡唑-4-羧酸衍生物的实验和理论联合研究。此类研究包括通过核磁共振、傅里叶变换红外光谱、热重分析和 X 射线衍射进行表征。这些方法有助于了解分子结构和性质 (Viveka et al., 2016)。

氢键结构

- 对类似分子的研究揭示了氢键链结构,并深入了解了分子相互作用,这对于理解该化合物的晶体结构尤为重要 (Portilla et al., 2007)。

缓蚀

- 对吡唑衍生物的研究证明了它们作为缓蚀剂的潜力,特别是在低碳钢酸洗等工业应用中。这些研究涉及重量法、动电位极化和电化学阻抗谱 (Dohare et al., 2017)。

合成和配位络合物

- 已经合成了新型吡唑-二羧酸衍生物,在与某些金属反应时生成单核螯合络合物。这种合成对于发展配位化学和催化中的潜在应用具有重要意义 (Radi et al., 2015)。

热重排研究

- 对类似化合物热重排的研究提供了区域选择性迁移和芳香吡唑体系形成的见解,这对理解化学反应机制至关重要 (Vasin et al., 2016)。

酸性介质中的缓蚀

- 吡唑化合物已被证明可以有效抑制铁在酸性溶液中的腐蚀。这项研究对于在工业应用中开发新的缓蚀剂至关重要 (Chetouani et al., 2005)。

Aurora 激酶抑制

- 某些吡唑衍生物已被研究其作为 Aurora 激酶抑制剂的潜力,在癌症治疗中具有应用 (ヘンリー,ジェームズ, 2006)。

抗菌活性

- 一些吡唑衍生物已证明具有抗菌活性,使其成为开发新型抗菌剂的潜在候选物 (Siddiqui et al., 2013)。

作用机制

Target of Action

Compounds with similar structures, such as n-[(4-aminophenyl)methyl]adenosine, have been reported to inhibit adenosine receptors, with a ki of 29 nm for rat ecto-5′-nucleotidase . Adenosine receptors play a crucial role in many physiological processes, including neurotransmission and inflammation.

Mode of Action

Similar compounds have been found to interact with their targets, causing changes in cellular processes . For instance, N-[(4-Aminophenyl)methyl]adenosine, an adenosine receptor inhibitor, may bind to the receptor and prevent the normal signaling process .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

安全和危害

属性

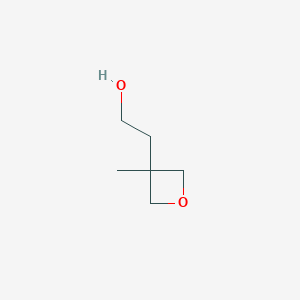

IUPAC Name |

methyl 1-(4-aminophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-7-11(12(16)17-2)14-15(8)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMNNJAFEHNCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

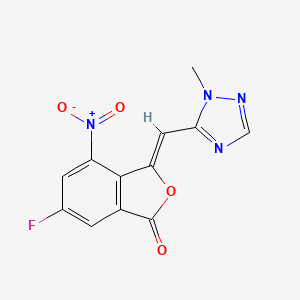

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)

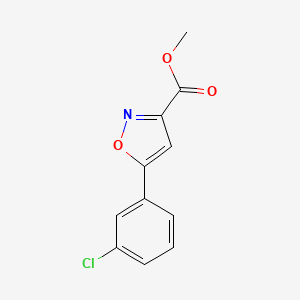

![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)

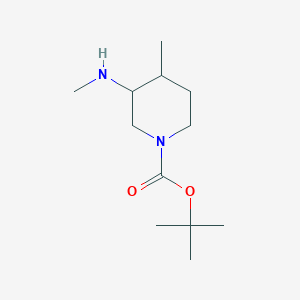

![tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1394547.png)